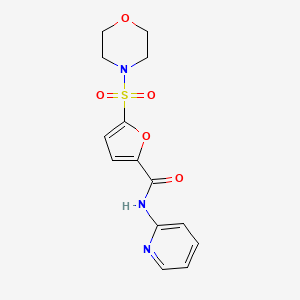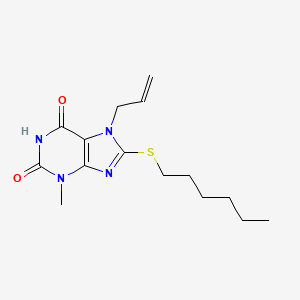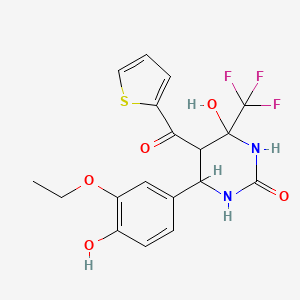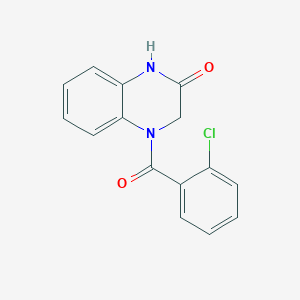
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, also known as 5-MS-PyF, is a small molecule compound with a variety of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms, and is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. 5-MS-PyF is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates.
Wirkmechanismus
The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is not fully understood. However, it is known that the compound binds to proteins, lipids, and carbohydrates, and interacts with them in a way that alters their structure and function. The binding of this compound to these molecules can result in changes in the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates. In addition, this compound has been shown to interact with DNA, RNA, and other biomolecules, and to affect the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in laboratory experiments is its low toxicity. The compound is non-toxic to humans and other organisms, and is generally considered to be safe for use in laboratory experiments. Additionally, this compound is relatively stable, and can be stored for long periods of time without degradation.
However, there are some limitations to using this compound in lab experiments. For example, the compound has been shown to interact with some proteins and other biomolecules, and this can complicate experiments that rely on the accurate measurement of these molecules. Additionally, the compound can be difficult to synthesize, and can be costly to obtain.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research could be conducted to explore the potential applications of this compound in drug design and development.
Synthesemethoden
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is synthesized through a multi-step reaction sequence. The first step involves the condensation of morpholine-4-sulfonyl chloride with pyridine-2-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate product 5-(morpholine-4-sulfonyl)-pyridine-2-carboxylic acid. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. It is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates. In addition, this compound is used as a fluorescent probe for the detection of biomolecules in living cells.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWGVFSVFEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)
![2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6418675.png)


![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)

![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418739.png)
![N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine](/img/structure/B6418742.png)
